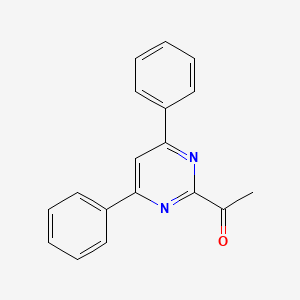

1-(4,6-diphenyl-2-pyrimidinyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4,6-diphenylpyrimidin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c1-13(21)18-19-16(14-8-4-2-5-9-14)12-17(20-18)15-10-6-3-7-11-15/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLENYXZUEWOLDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Chemical Transformations Involving 1 4,6 Diphenyl 2 Pyrimidinyl Ethanone

Mechanistic Studies of 1-(4,6-diphenyl-2-pyrimidinyl)ethanone Formation Pathways

The synthesis of the pyrimidine (B1678525) ring system is a cornerstone of heterocyclic chemistry, typically achieved through the condensation of a 1,3-dicarbonyl compound with a species containing an N-C-N fragment, such as an amidine, urea (B33335), or guanidine (B92328). The formation of this compound, also known as 2-acetyl-4,6-diphenylpyrimidine, follows this classical approach.

The most common pathway involves the condensation of a β-dicarbonyl compound with an amidine. For the synthesis of the 4,6-diphenylpyrimidine (B189498) core, dibenzoylmethane (B1670423) is the standard 1,3-dicarbonyl precursor. The challenge lies in the introduction of the acetyl group at the C2 position of the pyrimidine ring. This can be accomplished by using an amidine that already contains the desired acetyl functionality or a precursor group.

A representative synthesis involves the reaction of acetamidine (B91507) with a derivative of dibenzoylmethane. However, a more direct and well-established method is the condensation of dibenzoylmethane with acetylguanidine. The reaction mechanism proceeds through an initial nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons of dibenzoylmethane. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

Alternative synthetic strategies have been explored for structurally similar compounds. For instance, the synthesis of 5-acetyl-4-phenylpyrimidine derivatives has been achieved through the reaction of substituted benzaldehydes with ethyl acetoacetate (B1235776) and thiourea (B124793). researchgate.net Another related synthesis of 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone utilizes the reaction of benzamidine (B55565) with 1-cyanoacetone. researchgate.net These methods highlight the versatility of pyrimidine synthesis, where the choice of starting materials dictates the final substitution pattern.

A plausible synthetic route is summarized in the table below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Dibenzoylmethane | Acetamidine Hydrochloride | Base (e.g., Sodium Ethoxide), Reflux | This compound |

| 1,3-Diphenyl-2-propen-1-one (Chalcone) derivatives | Urea/Thiourea | Oxidative conditions | 4,6-Diphenylpyrimidin-2(1H)-one/thione (precursor) |

Reactivity Profiles of the Ethanone (B97240) Carbonyl Group within the Pyrimidine System

The ethanone (acetyl) group at the C2 position is significantly influenced by the electron-withdrawing nature of the pyrimidine ring. This electronic effect enhances the electrophilicity of the carbonyl carbon, making it a prime site for various chemical transformations.

Nucleophilic Addition Reactions to the Acetyl Moiety

The carbonyl group of this compound readily undergoes nucleophilic addition reactions. youtube.com The partial positive charge on the carbonyl carbon is intensified by the electron-deficient pyrimidine heterocycle, making it highly susceptible to attack by nucleophiles.

Common nucleophilic addition reactions include:

Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, yielding 1-(4,6-diphenyl-2-pyrimidinyl)ethanol. youtube.com

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), add to the carbonyl carbon to form tertiary alcohols after acidic workup. For example, reaction with methylmagnesium bromide would produce 2-(4,6-diphenyl-2-pyrimidinyl)propan-2-ol.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) leads to the formation of a cyanohydrin derivative.

The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. youtube.com This intermediate is then typically protonated during workup to yield the final alcohol product.

Condensation and Derivatization Reactions at the Ethanone Position

The alpha-protons of the acetyl group are acidic and can be removed by a base, forming an enolate. This enolate is a key intermediate in various condensation reactions, allowing for the extension of the carbon chain and the synthesis of more complex molecules.

Knoevenagel Condensation: The reaction of the acetyl group with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base (e.g., piperidine (B6355638) or ammonium (B1175870) acetate) leads to the formation of α,β-unsaturated products. mdpi.com This reaction is a powerful tool for creating new C-C bonds.

Aldol (B89426) Condensation: In the presence of a base, the compound can react with other carbonyl compounds (including itself) in an aldol-type reaction.

Formation of Imines and Hydrazones: The carbonyl group readily condenses with primary amines to form imines (Schiff bases) and with hydrazine (B178648) or its derivatives to form hydrazones. These reactions are often catalyzed by a trace amount of acid.

These derivatization reactions are crucial for synthesizing fused heterocyclic systems. For example, the condensation of 5-acetyl-pyrimidine derivatives is a known route to produce pyrido[2,3-d]pyrimidines. researchgate.net

Reactivity of the 4,6-Diphenylpyrimidine Heterocycle

The chemical reactivity of the pyrimidine ring itself is dictated by the presence of two electron-withdrawing nitrogen atoms. This makes the ring electron-deficient and governs its behavior in substitution reactions.

Electrophilic Aromatic Substitution Potentials of the Pyrimidine Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of electron-rich aromatic systems like benzene. wikipedia.org However, the pyrimidine ring is severely deactivated towards electrophilic attack due to the strong electron-withdrawing inductive and resonance effects of the two nitrogen atoms. masterorganicchemistry.com These nitrogens significantly reduce the electron density of the ring, making it a poor nucleophile. youtube.com

Consequently, electrophilic substitution on this compound is highly unfavorable at the pyrimidine core. Reactions with common electrophiles (e.g., nitrating or halogenating agents) would preferentially occur on the less deactivated phenyl rings attached at the C4 and C6 positions. Forcing conditions for SEAr on the pyrimidine ring often lead to low yields or decomposition of the starting material.

Nucleophilic Aromatic Substitution Pathways on Pyrimidine Derivatives

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring. nih.gov The positions most activated for nucleophilic attack are C2, C4, and C6, as the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atoms. stackexchange.comechemi.com

While this compound itself lacks a leaving group on the pyrimidine ring, its derivatives can readily undergo SNAr. For example, if the acetyl group at C2 were replaced by a good leaving group like a halogen (e.g., chlorine) or a sulfonyl group, the resulting compound would be an excellent substrate for SNAr.

Research has demonstrated that 2-chloropyrimidines and 2-sulfonylpyrimidines are highly reactive towards nucleophiles such as amines, alkoxides, and thiolates. nih.govrsc.org The reaction proceeds via an addition-elimination mechanism where the nucleophile first attacks the carbon bearing the leaving group, forming a tetrahedral intermediate. The aromaticity is then restored by the expulsion of the leaving group. The regioselectivity often favors attack at the C4 position over the C2 position if both are available for substitution. stackexchange.com

| Reaction Type | Reactivity of Pyrimidine Ring | Preferred Position(s) | Explanation |

| Electrophilic Aromatic Substitution (SEAr) | Highly Deactivated | Phenyl Rings | The two nitrogen atoms strongly withdraw electron density from the pyrimidine ring, making it a very poor nucleophile. masterorganicchemistry.com |

| Nucleophilic Aromatic Substitution (SNAr) | Highly Activated | C2, C4, C6 | The electron-deficient ring readily accepts nucleophilic attack, and the resulting anionic intermediate is stabilized by the nitrogen atoms. stackexchange.comechemi.comstackexchange.com |

Derivatization Strategies for Advanced Molecular Architectures Incorporating this compound

The strategic derivatization of this compound is a key approach to developing advanced molecular architectures. The presence of the reactive acetyl group allows for its participation in a range of condensation and cyclization reactions, leading to the synthesis of novel heterocyclic systems and other complex molecules. These derivatization strategies often leverage well-established organic reactions, tailored to the specific reactivity of the starting ketone.

Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

One of the most fundamental derivatization pathways for this compound involves the Claisen-Schmidt condensation with various aromatic aldehydes. mdpi.commdpi.com This base-catalyzed reaction leads to the formation of chalcones, which are α,β-unsaturated ketones. These chalcones are valuable intermediates in their own right, serving as precursors for the synthesis of flavonoids, pyrazolines, and other heterocyclic compounds. researchgate.netresearchgate.net The reaction mechanism involves the deprotonation of the α-carbon of the acetyl group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the thermodynamically stable trans-chalcone.

Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation provides a powerful tool for the derivatization of this compound. adenuniv.com This reaction involves the condensation of the ketone with compounds containing an active methylene group, such as malononitrile, cyanoacetic esters, or ethyl acetoacetate, in the presence of a basic catalyst. The initial product is typically an α,β-unsaturated dicarbonyl or cyano-carbonyl compound, which can undergo further intramolecular cyclization to generate a variety of heterocyclic scaffolds. adenuniv.com The reaction is initiated by the deprotonation of the active methylene compound, which then adds to the carbonyl group of the pyrimidinyl ethanone.

Gewald Reaction for Thiophene (B33073) Ring Formation

The Gewald reaction offers a multicomponent approach to synthesize highly substituted 2-aminothiophenes starting from this compound. This reaction typically involves the ketone, an α-cyanoester (or a related active methylene compound), and elemental sulfur in the presence of a base. The initial step is a Knoevenagel condensation between the ketone and the active methylene compound. The resulting α,β-unsaturated nitrile then reacts with elemental sulfur, followed by cyclization and tautomerization to yield the 2-aminothiophene ring. This strategy allows for the direct fusion of a thiophene ring to a molecule containing the 4,6-diphenylpyrimidine moiety, leading to complex heterocyclic systems.

Schiff Base Formation and Subsequent Cyclizations

The reaction of the acetyl group of this compound with primary amines leads to the formation of Schiff bases (or imines). These Schiff bases are versatile intermediates that can be further elaborated. For instance, they can undergo cyclization reactions to form a variety of nitrogen-containing heterocycles. The specific outcome of the cyclization depends on the nature of the primary amine used and the reaction conditions. This approach provides a modular way to introduce additional heterocyclic rings into the molecular architecture.

Synthesis of Fused Heterocyclic Systems

The acetyl group can be utilized to construct fused heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. adenuniv.com This often involves a multi-step sequence, starting with the functionalization of the acetyl group, followed by cyclization to form the fused ring system.

Below are interactive data tables summarizing the derivatization strategies for this compound.

Table 1: Chalcone Synthesis via Claisen-Schmidt Condensation

| Aldehyde Reactant | Catalyst | Product |

| Benzaldehyde (B42025) | NaOH or KOH | 1-(4,6-diphenyl-2-pyrimidinyl)-3-phenylprop-2-en-1-one |

| 4-Methoxybenzaldehyde | NaOH or KOH | 1-(4,6-diphenyl-2-pyrimidinyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 4-Nitrobenzaldehyde | NaOH or KOH | 1-(4,6-diphenyl-2-pyrimidinyl)-3-(4-nitrophenyl)prop-2-en-1-one |

| 4-Chlorobenzaldehyde | NaOH or KOH | 3-(4-chlorophenyl)-1-(4,6-diphenyl-2-pyrimidinyl)prop-2-en-1-one |

Table 2: Knoevenagel Condensation Products

| Active Methylene Compound | Catalyst | Intermediate Product | Potential Final Product (after cyclization) |

| Malononitrile | Piperidine or Et3N | 2-((4,6-diphenyl-2-pyrimidinyl)methylene)malononitrile | Substituted pyridines or other nitrogen heterocycles |

| Ethyl Cyanoacetate | Piperidine or Et3N | Ethyl 2-cyano-3-(4,6-diphenyl-2-pyrimidinyl)acrylate | Substituted pyridones or other nitrogen heterocycles |

| Ethyl Acetoacetate | Piperidine or Et3N | Ethyl 2-acetyl-3-(4,6-diphenyl-2-pyrimidinyl)acrylate | Substituted cyclohexenones |

Table 3: Gewald Reaction for Thiophene Synthesis

| Active Methylene Compound | Sulfur | Base | Product |

| Ethyl Cyanoacetate | S8 | Morpholine or Et3N | Ethyl 2-amino-5-(4,6-diphenyl-2-pyrimidinyl)thiophene-3-carboxylate |

| Malononitrile | S8 | Morpholine or Et3N | 2-Amino-5-(4,6-diphenyl-2-pyrimidinyl)thiophene-3-carbonitrile |

Table 4: Schiff Base Formation and Potential Cyclization Products

| Primary Amine | Product (Schiff Base) | Potential Cyclization Product |

| Aniline | N-(1-(4,6-diphenyl-2-pyrimidinyl)ethylidene)aniline | Substituted quinolines |

| Hydrazine Hydrate | This compound hydrazone | Pyrazoles |

| Hydroxylamine | This compound oxime | Isoxazoles |

| Semicarbazide | 2-(1-(4,6-diphenyl-2-pyrimidinyl)ethylidene)hydrazine-1-carboxamide | Pyrazol-1-carboxamides |

Advanced Spectroscopic and Crystallographic Characterization of 1 4,6 Diphenyl 2 Pyrimidinyl Ethanone

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of 1-(4,6-diphenyl-2-pyrimidinyl)ethanone in a solution state. By examining the magnetic properties of its atomic nuclei, particularly ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's framework can be assembled.

In the ¹H NMR spectrum of this compound, typically recorded in deuterochloroform (CDCl₃), the protons display unique chemical shifts (δ) in parts per million (ppm). The methyl protons of the acetyl group are the most shielded, presenting as a distinct singlet at approximately 2.91 ppm. The single pyrimidine (B1678525) proton, positioned between the two nitrogen atoms, resonates further downfield as a singlet around 8.52 ppm. mdpi.com The protons on the two phenyl rings create a complex multiplet pattern in the aromatic region, generally observed between 7.56 and 8.35 ppm. mdpi.com

The ¹³C NMR spectrum offers complementary data, detailing the chemical environment of each carbon atom. The carbonyl carbon of the acetyl group is notably deshielded, with a chemical shift of about 198.8 ppm. researchgate.net The methyl carbon of this group is found at approximately 27.5 ppm. researchgate.net The pyrimidine ring's carbon atoms have distinct resonances: C2 (the carbon with the acetyl group) at about 165.7 ppm, C4 and C6 (the carbons linked to the phenyl groups) at roughly 165.0 ppm, and C5 at around 117.8 ppm. researchgate.net The phenyl ring carbons appear in the 129.0 to 135.0 ppm range, with the ipso-carbons (carbons directly attached to the pyrimidine ring) resonating near 135.0 ppm. researchgate.net

s = singlet, m = multiplet

A series of two-dimensional (2D) NMR experiments are utilized to unambiguously assign these resonances and clarify the through-bond and through-space connections. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra primarily show correlations among the protons within each phenyl ring, aiding in the differentiation of ortho, meta, and para protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This is vital for definitively assigning the carbon signals for the pyrimidine C5-H5 and the various C-H groups in the phenyl rings. For example, the proton signal at 8.52 ppm would show a cross-peak with the carbon signal at 117.8 ppm, confirming their direct bond. mdpi.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is crucial for understanding the molecule's preferred conformation in solution. researchgate.net Significant NOE cross-peaks are expected between the ortho-protons of the phenyl rings and the pyrimidine H5 proton, offering insight into the rotational orientation of the phenyl groups relative to the central pyrimidine core.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS), often employing techniques like Electrospray Ionization (ESI), delivers an exceptionally precise measurement of the molecule's mass-to-charge ratio (m/z). nih.gov This allows for the confident determination of the elemental formula. For this compound (C₁₈H₁₄N₂O), the calculated exact mass is 274.1106 u. HRMS analysis typically confirms the molecular formula by observing the protonated molecule [M+H]⁺.

Further structural confirmation is provided by analyzing the fragmentation pattern in the mass spectrum. Common fragmentation pathways include the loss of the acetyl group and cleavages within the pyrimidine ring, resulting in characteristic daughter ions.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Specific Bond Assignments

Vibrational spectroscopy, which includes both Fourier-Transform Infrared (FT-IR) and Raman techniques, investigates the vibrational modes of the molecule's chemical bonds. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound shows several characteristic absorption bands corresponding to specific functional groups. researchgate.net A strong, sharp band is consistently seen in the 1700-1715 cm⁻¹ region, which is indicative of the C=O (carbonyl) stretching vibration of the ketone. mdpi.com The aromatic C=C and C=N stretching vibrations of the phenyl and pyrimidine rings lead to a series of bands between 1400 and 1600 cm⁻¹. mdpi.com The C-H stretching vibrations of the aromatic rings typically appear as a group of weaker bands above 3000 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy offers complementary data. The symmetric vibrations of the non-polar phenyl rings are often strong in the Raman spectrum, which helps confirm the aromatic substructures. nih.govacs.org

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing Analysis

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is Single Crystal X-ray Diffraction. mdpi.com This technique provides precise atomic coordinates, bond lengths, bond angles, and vital information about intermolecular interactions.

Studies on compounds with the 4,6-diphenylpyrimidine (B189498) core indicate that the molecule is generally not planar. researchgate.net The two phenyl rings are twisted out of the plane of the central pyrimidine ring to minimize steric hindrance. researchgate.net

The key conformational characteristics are described by the torsion angles between the pyrimidine ring and the attached phenyl and acetyl groups.

Phenyl Ring Torsion: The torsion angles involving the bonds connecting the phenyl rings to the pyrimidine ring typically range from 20° to 50°. researchgate.net This significant deviation from coplanarity is due to steric repulsion between the ortho-hydrogens of the phenyl groups and the atoms of the pyrimidine ring. The two phenyl rings may adopt different torsion angles relative to the pyrimidine core. researchgate.net

The crystal packing is determined by a combination of weak intermolecular forces, such as van der Waals interactions and potential C-H···N or C-H···O hydrogen bonds. These interactions dictate how the molecules arrange themselves in the crystal lattice, influencing the material's bulk properties.

Intermolecular Interactions and Supramolecular Assembly in the Solid State

Potential Intermolecular Interactions:

Hydrogen Bonding: Although a classic hydrogen bond donor is absent, weak C–H···N and C–H···O hydrogen bonds are expected to be significant. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors for hydrogen atoms from the phenyl rings or the methyl group of the ethanone (B97240) moiety of neighboring molecules. Similarly, the carbonyl oxygen of the ethanone group is a potent hydrogen bond acceptor. These interactions, while weak individually, can collectively contribute to the stability of the crystal lattice. researchgate.net

π–π Stacking Interactions: The presence of three aromatic rings (one pyrimidine and two phenyls) suggests that π–π stacking interactions will be a dominant feature in the crystal packing. These interactions can occur in a face-to-face or offset (parallel-displaced) manner, contributing significantly to the cohesion of the supramolecular structure. researchgate.net

C–H···π Interactions: The hydrogen atoms of the phenyl rings and the methyl group can interact with the electron-rich π-systems of the phenyl and pyrimidine rings of adjacent molecules. These interactions are a common feature in the crystal structures of aromatic compounds.

Dipole-Dipole Interactions: The ethanone group introduces a significant dipole moment to the molecule. These dipole-dipole interactions will influence the orientation of the molecules within the crystal lattice to maximize attractive forces.

The combination of these varied interactions can lead to the formation of complex three-dimensional supramolecular networks. researchgate.net The specific motifs of the self-assembly in the crystalline phase would be a result of the collective influence of these supramolecular driving forces. mdpi.com

Illustrative Data on Potential Intermolecular Contacts

| Interaction Type | Donor | Acceptor | Potential Distance Range (Å) |

| C–H···N | C-H (Phenyl/Methyl) | N (Pyrimidine) | 2.2 - 2.8 |

| C–H···O | C-H (Phenyl/Methyl) | O (Carbonyl) | 2.2 - 2.7 |

| π–π Stacking | Phenyl/Pyrimidine Ring | Phenyl/Pyrimidine Ring | 3.3 - 3.8 (Centroid-to-centroid) |

| C–H···π | C-H (Phenyl/Methyl) | Phenyl/Pyrimidine Ring | 2.5 - 3.0 (H to ring centroid) |

Note: The data in this table is illustrative and represents typical ranges for these types of interactions, not specific experimental values for this compound.

Chiroptical Properties of Enantiomerically Pure this compound (If Applicable)

Chiroptical properties, such as optical rotation and circular dichroism, are intrinsic to chiral molecules, which are non-superimposable on their mirror images. nih.govresearchgate.netusfq.edu.ec The compound this compound, in its ground state, possesses a plane of symmetry that runs through the ethanone group and the pyrimidine ring, bisecting the C4-C5 bond. The presence of this symmetry element renders the molecule achiral.

Therefore, under normal conditions, this compound does not exist as enantiomers and will not exhibit chiroptical activity. Consequently, this section is not applicable to the compound in its native form.

For chiroptical properties to be observed, the molecule would need to be modified to introduce a stereogenic center or an element of axial or planar chirality, thereby breaking its inherent symmetry. As no research detailing the synthesis and chiroptical analysis of enantiomerically pure derivatives of this compound has been identified, a discussion of its chiroptical properties remains speculative. The study of chiroptical properties in related chiral pyrimidine or imidazole (B134444) derivatives often involves techniques like electronic circular dichroism (ECD) and circularly polarized luminescence (CPL) to determine their absolute configuration and study their behavior in the solid state. rsc.orgrsc.org

Computational and Theoretical Investigations of 1 4,6 Diphenyl 2 Pyrimidinyl Ethanone

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for the theoretical study of molecules. DFT, especially with hybrid functionals like B3LYP, has become a standard tool for investigating the properties of organic compounds, including pyrimidine (B1678525) derivatives. researchgate.netscielo.brnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting a wide range of its properties. jchemrev.comnih.gov

For 1-(4,6-diphenyl-2-pyrimidinyl)ethanone, a typical DFT study would begin by optimizing the molecule's three-dimensional geometry to find its most stable arrangement of atoms (a minimum on the potential energy surface). This optimized structure is crucial, as all subsequent property calculations depend on it. scielo.br

Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis

The electronic character of a molecule is defined by the distribution of its electrons. DFT calculations provide detailed information on this distribution.

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). scielo.brirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more reactive. scielo.br For this compound, the HOMO is expected to be localized primarily on the electron-rich diphenyl-pyrimidine system, while the LUMO may be centered on the electron-withdrawing acetyl group and the pyrimidine ring. scielo.br

Charge Distribution and Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions and chemical reactivity. nih.gov In this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the acetyl group are expected to be the most electron-rich sites, appearing as red or yellow on an MEP map. The hydrogen atoms and regions near the phenyl rings would be relatively electron-poor, appearing as blue.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.3 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.8 eV | Chemical reactivity and stability mdpi.com |

| Dipole Moment | ~2.5 D | Overall polarity of the molecule scialert.net |

Energetics and Conformational Landscapes

Most non-rigid molecules can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for converting between them. For this compound, the primary degrees of freedom are the rotation of the two phenyl groups and the acetyl group relative to the central pyrimidine ring.

| Conformer | Dihedral Angle (Phenyl-Pyrimidine) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | ~45° / ~45° | 0.00 |

| Local Minimum | ~45° / ~135° | +1.5 |

| Transition State (Planar) | 0° / 0° | +5.0 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of quantum chemical calculations is the prediction of spectroscopic data. nih.gov By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of the molecule. mdpi.com Similarly, by calculating the magnetic shielding of each nucleus, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net

These theoretical spectra are invaluable for interpreting experimental results. A good agreement between the calculated and experimental spectra serves to validate the accuracy of the computational model (the chosen method and basis set). nih.gov For this compound, calculations would predict characteristic vibrational modes such as the C=O stretch of the acetyl group, C=N stretches within the pyrimidine ring, and various C-H bending and stretching modes of the aromatic rings. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| C=O Stretch (Acetyl) | 1715 | 1690 - 1710 |

| C=N Stretch (Pyrimidine) | 1580 | 1560 - 1590 |

| Aromatic C=C Stretch | 1605 | 1585 - 1610 |

Reaction Pathway Modeling and Transition State Analysis for Synthesis and Transformations

The synthesis of this compound likely involves a condensation reaction, such as a Biginelli-type reaction, where precursors like an aldehyde, a β-ketoester, and a urea (B33335) or amidine derivative combine to form the pyrimidine ring. nih.gov Theoretical modeling of this synthesis would involve:

Reactant Complex Formation: Modeling the initial approach and interaction of the reactant molecules.

Transition State Search: Locating the high-energy transition state structure for each elementary step (e.g., C-N bond formation, cyclization, dehydration). nih.govmicrobenotes.com

Intermediate Identification: Characterizing the structure and stability of any intermediate compounds formed during the reaction. creative-proteomics.com

Energy Profile: Plotting the energy of the system along the reaction coordinate to create a complete energy profile, which shows the activation barriers for each step. wpmucdn.com

Such studies can explain why a particular reaction pathway is favored over others and can be used to optimize reaction conditions for higher yields.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics describes the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. rjeid.com MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory that shows how the molecule moves, vibrates, and changes conformation.

For this compound, MD simulations are particularly useful for:

Conformational Sampling: Exploring the full range of accessible conformations in a more dynamic way than static potential energy surface scans.

Solvent Effects: Explicitly including solvent molecules (like water or an organic solvent) in the simulation box allows for the study of solute-solvent interactions. nih.govacs.org These interactions, such as hydrogen bonding to the pyrimidine nitrogens, can significantly influence the molecule's preferred conformation and properties. nih.govacs.orgresearcher.lifefigshare.com Studies on similar pyrimidine systems have shown that the surrounding solvent can induce geometric distortions and affect electronic properties. nih.govacs.org

Quantitative Structure-Property Relationship (QSPR) Studies for Theoretical Property Prediction (Excluding Biological Activities)

Quantitative Structure-Property Relationship (QSPR) is a computational method that correlates the structural features of molecules with their physical and chemical properties. researchgate.netijcsi.pro Unlike the more detailed quantum mechanical methods, QSPR relies on building statistical models based on a set of known compounds.

A QSPR model for pyrimidine derivatives would first involve calculating a large number of "molecular descriptors" for a series of related compounds. researchgate.netijcsi.pro These descriptors can be simple (e.g., molecular weight), topological (e.g., branching indices), or derived from quantum mechanics (e.g., HOMO energy, dipole moment). nih.gov A mathematical equation is then developed to link these descriptors to an experimental property (e.g., boiling point, solubility, refractive index). Once a reliable model is built, it can be used to predict the properties of new, unsynthesized molecules like this compound, based solely on its calculated descriptors. This approach is highly efficient for screening large numbers of potential compounds for desired physical characteristics.

Coordination Chemistry and Ligand Properties of 1 4,6 Diphenyl 2 Pyrimidinyl Ethanone

Design and Synthesis of Metal Complexes Utilizing the Pyrimidine (B1678525) Scaffold as a Ligand

The design of metal complexes using pyrimidine-based ligands like 1-(4,6-diphenyl-2-pyrimidinyl)ethanone is rooted in the rich coordination chemistry of nitrogen-containing heterocycles. The pyrimidine core offers multiple nitrogen atoms as potential donor sites, and substituents can be strategically added to tune the electronic and steric properties of the ligand, thereby influencing the geometry and reactivity of the resulting metal complex.

The synthesis of the this compound ligand itself typically follows established pathways for pyrimidine ring formation. A common and effective method is the condensation reaction of a 1,3-dicarbonyl compound with an amidine. For this specific ligand, the reaction would involve 1,3-diphenylpropane-1,3-dione (B8210364) (dibenzoylmethane) and acetamidine (B91507) hydrochloride. This reaction is a variation of the well-known Biginelli reaction or related pyrimidine syntheses. A general scheme for this type of synthesis is presented below.

| Reactant A | Reactant B | Catalyst/Conditions | Product | Reference |

| Chalcone (B49325) derivatives | Guanidine (B92328) hydrochloride | Dimethylformamide (DMF) | 4,6-diarylpyrimidin-2-amines | researchgate.net |

| 1,3-Diketones | Ammonium (B1175870) acetate, Aldehydes | β-cyclodextrin, aqueous medium | Substituted pyrimidines | nih.gov |

| Acetylacetone | Phenylsulfonyl guanidine | Triethylorthoformate, reflux | N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | nih.gov |

Once the ligand is synthesized and isolated, the formation of its metal complexes is typically achieved by reacting it with a suitable metal salt in an appropriate solvent. scielo.br The choice of metal precursor (e.g., chlorides, nitrates, acetates) and solvent can influence the final structure and coordination geometry of the complex. The general procedure involves dissolving the ligand and the metal salt, often with gentle heating and stirring, to facilitate the coordination reaction. scielo.br The resulting complex may then precipitate from the solution or be isolated by evaporation of the solvent. scielo.br The stoichiometry of the reactants (metal-to-ligand ratio) is a critical parameter that can be adjusted to target mononuclear or polynuclear structures. scielo.br

Elucidation of Coordination Modes and Ligand Binding Sites within Metal Complexes

The this compound ligand possesses several potential coordination sites, making it a versatile component in coordination chemistry. The primary binding sites are the two nitrogen atoms of the pyrimidine ring (N1 and N3) and the carbonyl oxygen atom of the acetyl group at the C2 position. This multifunctionality allows for various coordination modes.

Potential Coordination Modes:

Monodentate: The ligand can coordinate to a single metal ion through one of the pyrimidine nitrogen atoms. This mode is common for simple pyrimidine ligands.

Bidentate Chelating: A highly probable coordination mode involves one of the pyrimidine nitrogens and the oxygen atom of the C2-acetyl group. This forms a stable five-membered chelate ring, a favored conformation in coordination chemistry. This N,O-chelation is analogous to the behavior seen in related 2-acetylpyridine (B122185) ligands. nih.gov

Bidentate Bridging: The ligand could bridge two metal centers by using its two pyrimidine nitrogen atoms (N1 and N3). This mode can lead to the formation of coordination polymers.

Tridentate: While less common, it is conceivable that in certain multinuclear systems, all three donor atoms (N1, N3, O) could be involved in coordination.

The presence of bulky phenyl groups at the C4 and C6 positions introduces significant steric hindrance. This steric factor likely plays a crucial role in determining the preferred coordination mode, potentially favoring chelation over bridging to minimize steric clash between adjacent ligands or complexes. The specific geometry adopted will also depend on the preferred coordination number and geometry of the metal ion itself. For instance, square planar metals like Pd(II) or octahedral metals like Fe(III) and Co(II) will organize the ligands differently around the central ion. scielo.brresearchgate.net

Structural Characterization of Metal Complexes (e.g., X-ray Crystallography, EPR, Magnetic Susceptibility)

The definitive characterization of metal complexes derived from this compound relies on a combination of spectroscopic and analytical techniques.

X-ray Crystallography: Single-crystal X-ray diffraction is the most powerful technique for elucidating the precise three-dimensional structure of these complexes in the solid state. researchgate.netnih.gov It provides unambiguous information on:

The coordination mode of the ligand (e.g., monodentate, bidentate).

The coordination geometry of the metal center (e.g., square planar, tetrahedral, octahedral).

Precise bond lengths and angles between the metal and the ligand's donor atoms.

Although no crystal structures for complexes of this specific ligand are publicly available, analysis of related structures, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, demonstrates how X-ray crystallography can reveal detailed bonding and intermolecular interactions. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions (e.g., Cu(II), Fe(III), Co(II)), EPR spectroscopy is an invaluable tool. It provides insight into the electronic structure of the metal center. Analysis of the EPR spectrum can determine the g-values and hyperfine coupling constants, which in turn yield information about the oxidation state of the metal, the symmetry of its coordination environment, and the nature of the metal-ligand bonding. scielo.br

Magnetic Susceptibility: This bulk property measurement determines the magnetic moment of a complex, which is directly related to the number of unpaired electrons on the metal center. This data complements EPR results and is crucial for determining the spin state of the metal ion (e.g., high-spin vs. low-spin octahedral Fe(II)), which has significant implications for the complex's reactivity.

Catalytic Applications of Metal Complexes Derived from this compound

While no specific catalytic studies utilizing complexes of this compound have been reported, the broader class of metal complexes with nitrogen-containing heterocyclic ligands is extensively used in catalysis. nih.gov This suggests significant potential for the title compound's derivatives.

Homogeneous Catalysis

In a homogeneous catalytic system, the catalyst and reactants are in the same phase, typically a liquid solution. Metal complexes of pyrimidines and related heterocycles are known to catalyze a variety of organic transformations. nih.gov The electronic properties of the this compound ligand, influenced by the electron-withdrawing acetyl group and the aromatic phenyl groups, could be tuned to enhance catalytic activity. Potential applications include:

Cross-Coupling Reactions: Palladium complexes are famous for catalyzing reactions like Suzuki, Heck, and Sonogashira couplings. A Pd(II) complex of this ligand could potentially be an effective catalyst for these C-C bond-forming reactions.

Oxidation/Reduction Reactions: The metal center's redox potential can be modulated by the ligand, making such complexes candidates for catalyzing oxidation (e.g., of alcohols) or reduction (e.g., of nitroarenes) reactions.

Heterogeneous Catalysis and Supported Catalysts

To overcome challenges with catalyst separation and recycling associated with homogeneous catalysis, the complexes can be immobilized onto solid supports. This creates a heterogeneous catalyst that is easily filtered from the reaction mixture. A silver coordination polymer based on a pyrimidine ligand has been successfully used as a recyclable, heterogeneous catalyst for the multicomponent Hantzsch synthesis of polyhydroquinolines. Similarly, complexes of this compound could be anchored to materials like silica, alumina, or organic polymers. Such supported catalysts would combine the high selectivity of molecular complexes with the practical advantages of heterogeneous systems.

Exploration of this compound in Material Science and Supramolecular Assemblies

The molecular structure of this compound makes it an excellent candidate as a tecton, or building block, for crystal engineering and the construction of supramolecular materials. Its key structural features for self-assembly include:

Aromatic Rings: The two phenyl groups and the pyrimidine ring are planar aromatic systems capable of engaging in π–π stacking interactions. These interactions are a major driving force in the assembly of many organic crystal structures. nih.govresearchgate.net

Hydrogen Bond Acceptors: The two pyrimidine nitrogen atoms and the carbonyl oxygen atom are all potential hydrogen bond acceptors.

These features allow the molecule to self-assemble into well-defined, ordered structures. In the absence of strong hydrogen bond donors, these interactions would dominate the crystal packing. When coordinated to metal ions, the ligand can direct the formation of extended one-, two-, or three-dimensional coordination polymers. The properties of these materials (e.g., porosity, luminescence, magnetic behavior) would be a function of both the ligand and the chosen metal ion. The synthesis of a silver coordination polymer from a related pyrimidine ligand highlights the potential of these systems in creating functional materials with applications in areas like catalysis.

Applications of 1 4,6 Diphenyl 2 Pyrimidinyl Ethanone As a Structural Scaffold in Advanced Organic and Medicinal Chemistry

Rational Design Principles for Pyrimidine-Based Scaffolds in Chemical Biology

The rational design of pyrimidine-based scaffolds, such as 1-(4,6-diphenyl-2-pyrimidinyl)ethanone, is a cornerstone of modern chemical biology and drug discovery. nih.gov The pyrimidine (B1678525) core offers a unique combination of features that make it an ideal template for generating molecular diversity. Strategic modifications at the 2, 4, 5, and 6 positions of the pyrimidine ring can lead to highly functionalized derivatives with tailored selectivity and affinity for specific biological targets. nih.gov

Key design principles include:

Bioisosterism: The pyrimidine ring is often considered a bioisostere of purine, which allows it to interact with many of the same enzymes and receptors. researchgate.net This principle guides the design of pyrimidine derivatives as potential inhibitors of kinases and other ATP-binding proteins.

Modularity: The synthesis of pyrimidine derivatives often involves the condensation of amidines with β-dicarbonyl compounds, allowing for the facile introduction of a wide variety of substituents. This modularity is crucial for building libraries of compounds for high-throughput screening.

Structural Rigidity and Planarity: The aromatic nature of the pyrimidine ring provides a degree of rigidity to the scaffold, which can be advantageous for fitting into well-defined binding pockets of target proteins. The planarity of the ring system also facilitates π-stacking interactions with aromatic amino acid residues.

Hydrogen Bonding Capability: The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, which is a critical feature for molecular recognition and binding to biological macromolecules. nih.gov

The design of molecules based on the this compound scaffold would leverage these principles. The diphenyl substitution at positions 4 and 6 provides a lipophilic character and potential for π-π interactions, while the ethanone (B97240) group at position 2 offers a reactive handle for further chemical modification.

Structure-Activity Relationship (SAR) Insights Derived from Analogous Pyrimidine Structures

While specific SAR studies on this compound are not extensively documented in the provided results, a wealth of information can be gleaned from analogous pyrimidine structures. The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the ring. nih.gov

General SAR trends for pyrimidine derivatives include:

Substituents at the 2- and 4-positions: These positions are often critical for activity. For instance, in many kinase inhibitors, an amino group at the 2- or 4-position is essential for forming hydrogen bonds with the hinge region of the kinase. nih.gov The presence of an ethanone group at the 2-position of the title compound suggests that this position could be a key determinant of its biological profile, or a site for further derivatization.

Substituents at the 5-position: The 5-position is often tolerant of a variety of substituents, and modifications at this site can be used to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability. nih.gov For example, the introduction of small alkyl groups or halogens at this position has been shown to modulate the activity of dihydroorotate (B8406146) dehydrogenase inhibitors. nih.gov

| Position on Pyrimidine Ring | General Role in Activity | Example of Impactful Substitution | Potential Relevance to this compound |

|---|---|---|---|

| 2-position | Often involved in key interactions with the target protein, such as hydrogen bonding. | Amino groups are crucial for the activity of many kinase inhibitors. nih.gov | The ethanone group could be a key pharmacophoric feature or a point for derivatization. |

| 4-position | Frequently a site for substituents that influence selectivity and potency. | Amino groups can form important hydrogen bonds. nih.gov | The phenyl group contributes to the overall shape and potential for hydrophobic interactions. |

| 5-position | Often modified to improve pharmacokinetic properties. | Introduction of small alkyl or halogen groups can enhance activity. nih.gov | This position is unsubstituted in the parent compound, offering a site for modification to improve properties. |

| 6-position | Substituents here can impact binding and overall molecular conformation. | Carboxylic acid groups are required for the inhibition of dihydroorotate dehydrogenase. nih.gov | The phenyl group at this position is a major structural feature influencing its interactions. |

Molecular Docking and Ligand-Target Interaction Modeling of the Pyrimidine Scaffold

Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule to a biological target. mdpi.comremedypublications.com For pyrimidine-based scaffolds, docking studies can provide valuable insights into the key interactions that govern their biological activity. nih.govmdpi.com

In a typical molecular docking study involving a pyrimidine derivative, the first step is to identify and characterize the binding site of the target protein. This is often done using the crystal structure of the protein, if available. mdpi.com For the this compound scaffold, a theoretical binding site analysis would focus on identifying potential interactions such as:

Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the carbonyl oxygen of the ethanone group can also participate in hydrogen bonding.

Hydrophobic Interactions: The two phenyl rings are expected to engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic phenyl and pyrimidine rings can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Once a plausible binding mode has been identified, computational methods can be used to predict the binding affinity, often expressed as a docking score or a calculated binding free energy. nih.gov These predictions, while not always perfectly accurate, are extremely useful for prioritizing compounds for synthesis and biological testing. For the this compound scaffold, a series of virtual derivatives could be designed and their binding affinities predicted to guide the selection of the most promising candidates for further development.

Combinatorial Chemistry Approaches for the Derivatization of the this compound Scaffold

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity. scispace.comacs.org The pyrimidine scaffold is well-suited for combinatorial approaches due to the availability of robust and versatile synthetic methods. nih.gov

The this compound scaffold can serve as a starting point for the generation of a combinatorial library. Key derivatization strategies could include:

Modification of the Ethanone Group: The carbonyl group of the ethanone moiety can be subjected to a variety of chemical transformations, such as reduction to an alcohol, conversion to an oxime, or use in aldol (B89426) or Wittig-type reactions to introduce further diversity.

Functionalization of the Phenyl Rings: The phenyl rings can be functionalized with a range of substituents through electrophilic aromatic substitution reactions. This would allow for the exploration of the effects of electronic and steric properties on biological activity.

Introduction of Substituents on the Pyrimidine Ring: While the 2, 4, and 6 positions are already substituted, the 5-position remains available for modification, for example, through halogenation followed by cross-coupling reactions.

The synthesis of such libraries can be carried out using solution-phase parallel synthesis or solid-phase synthesis techniques, allowing for the efficient generation of a large number of diverse compounds for screening. acs.orgstanford.edu

Integration of the Pyrimidine Core into Complex Polycyclic Systems

The pyrimidine ring can serve as a building block for the synthesis of more complex, fused polycyclic systems. nih.govresearchgate.net These polycyclic structures often exhibit unique biological activities due to their rigid conformations and the specific spatial arrangement of their functional groups.

Starting from a preformed pyrimidine, such as a derivative of this compound, several strategies can be employed to construct fused ring systems:

Annulation Reactions: Functional groups on the pyrimidine ring or its substituents can be used to build additional rings. For example, a suitably functionalized substituent at the 5-position could undergo an intramolecular cyclization to form a fused five- or six-membered ring.

Cycloaddition Reactions: The pyrimidine ring itself, or diene systems attached to it, can participate in cycloaddition reactions, such as Diels-Alder reactions, to create complex bicyclic and polycyclic frameworks. mdpi.com

Condensation Reactions: The condensation of a functionalized pyrimidine with a bifunctional reagent can lead to the formation of a new heterocyclic ring fused to the pyrimidine core. For example, pyrazolo[3,4-d]pyrimidines can be synthesized from appropriately substituted pyrimidines. researchgate.net

The integration of the this compound core into such polycyclic systems could lead to the discovery of novel compounds with enhanced biological activity and selectivity.

Future Perspectives and Emerging Research Directions for 1 4,6 Diphenyl 2 Pyrimidinyl Ethanone

Development of Novel and More Sustainable Synthetic Methodologies

The classical synthesis of 1-(4,6-diphenyl-2-pyrimidinyl)ethanone typically involves the condensation of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) with a suitable amidine derivative. However, future research is geared towards the development of more sustainable and efficient synthetic routes.

One promising approach is the utilization of microwave-assisted organic synthesis (MAOS) . This technique has been shown to significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, aligning with the principles of green chemistry. biotage.co.jpnih.govresearchgate.net For instance, a one-pot, three-component reaction involving a chalcone (B49325), an aldehyde, and urea (B33335) or thiourea (B124793) under microwave irradiation has proven effective for synthesizing various pyrimidine (B1678525) derivatives. researchgate.net Adapting this methodology for this compound by using an appropriate acetyl-containing reactant in a one-pot synthesis could be a key area of future investigation. biotage.co.jpresearchgate.netnih.gov

Furthermore, the development of visible-light-enabled photo-oxidation methods presents a metal-free and greener alternative to traditional transition-metal-catalyzed dehydrogenation steps often required in pyrimidine synthesis. rsc.org This involves a [3+3] annulation to form a dihydropyrimidine (B8664642) intermediate, which is then aromatized using visible light. rsc.org Research into applying this tandem reaction to the synthesis of this compound could lead to more environmentally benign production methods.

The use of encapsulated catalysts , such as microencapsulated palladium(II) acetate, in microwave-assisted synthesis also offers advantages in terms of catalyst handling, recovery, and prevention of hot-spot overheating. biotage.co.jp Exploring such catalysts for the in-situ formation of the alkynone precursor followed by cyclization with an amidine could streamline the synthesis of the target compound.

| Synthetic Approach | Potential Advantages | Relevant Research Areas |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, solvent-free conditions | One-pot multicomponent reactions |

| Visible-Light-Enabled Photo-oxidation | Metal-free, environmentally benign | Tandem [3+3] annulation and photo-oxidation |

| Encapsulated Catalysts | Improved catalyst handling and recovery, process safety | In-situ precursor formation and cyclization |

Exploration of Advanced Catalytic Systems Utilizing its Metal Complexes

The nitrogen atoms within the pyrimidine ring and the oxygen atom of the acetyl group in this compound make it an excellent candidate for use as a ligand in the formation of metal complexes. The resulting complexes are poised for exploration in advanced catalytic systems.

Future research will likely focus on synthesizing and characterizing complexes of this ligand with various transition metals, such as ruthenium, rhodium, palladium, and copper. nih.govrsc.orgresearchgate.netnih.gov The catalytic activity of these novel complexes can then be evaluated in a range of organic transformations. For instance, ruthenium(II) polypyridyl complexes have shown promise in various catalytic applications, and tailoring the ligand environment can significantly influence their activity. nih.govnih.gov Complexes of this compound with ruthenium could be investigated for their potential in transfer hydrogenation, oxidation reactions, and other C-C bond-forming reactions.

Moreover, the development of luminescent metal complexes with d6, d8, and d10 transition metal centers is a burgeoning field. rsc.orgresearchgate.netresearchgate.net The photophysical properties of such complexes are highly dependent on the ligand structure. rsc.org Therefore, metal complexes of this compound could be designed to exhibit specific luminescent properties, making them suitable for applications in photocatalysis. The systematic study of how the diphenyl and acetyl substituents influence the electronic properties and excited-state behavior of the metal complexes will be a key research direction.

| Metal Complex Type | Potential Catalytic Application | Key Research Focus |

| Ruthenium(II) Complexes | Transfer hydrogenation, oxidation, C-C bond formation | Structure-activity relationship studies |

| Palladium(II) Complexes | Cross-coupling reactions | Catalyst stability and efficiency |

| Copper(I) Complexes | Click chemistry, photoredox catalysis | Development of luminescent catalysts |

Investigation into Advanced Functional Material Applications

The unique electronic and photophysical properties inherent to the this compound scaffold make it a promising building block for advanced functional materials.

A significant area of future research lies in the development of organic light-emitting diodes (OLEDs) . Pyrimidine derivatives are known to be strong electron acceptors due to the presence of C=N double bonds, making them suitable for use as electron-transporting materials or as part of bipolar host materials in OLEDs. mdpi.comspiedigitallibrary.orgresearchgate.netspiedigitallibrary.orgalfa-chemistry.com The diphenyl substituents on the pyrimidine ring can enhance the thermal stability and influence the molecular packing in the solid state, which are crucial parameters for device performance. mdpi.comnih.gov Future work could involve synthesizing derivatives of this compound with various donor moieties to create novel emitters for high-efficiency OLEDs, including those based on thermally activated delayed fluorescence (TADF). rsc.org

Another exciting avenue is the design of chemosensors . The pyrimidine core, with its coordinating nitrogen atoms, can act as a binding site for metal ions. nih.govnih.govwu.ac.thresearchgate.net By incorporating suitable fluorophores or chromophores, derivatives of this compound could be developed as selective and sensitive fluorescent or colorimetric sensors for various analytes, such as metal cations or anions. nih.govnih.govwu.ac.thresearchgate.netmdpi.com The acetyl group could also be chemically modified to introduce further binding sites or to tune the signaling mechanism of the sensor.

| Material Application | Key Properties of the Compound | Future Research Directions |

| Organic Light-Emitting Diodes (OLEDs) | Electron-accepting pyrimidine core, thermal stability from phenyl groups | Synthesis of donor-acceptor molecules for TADF emitters |

| Chemosensors | Coordinating nitrogen atoms, modifiable acetyl group | Development of selective fluorescent and colorimetric sensors |

Further Elucidation of Complex Reaction Mechanisms and Intermediates

While the general synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines is well-established, a detailed mechanistic understanding for the formation of this compound is an area ripe for further investigation. Future research could employ a combination of experimental techniques and computational modeling to elucidate the reaction pathways and identify key intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 13C NMR, can be a powerful tool for identifying and characterizing reaction intermediates in situ. cdnsciencepub.comcdnsciencepub.com By monitoring the reaction progress under various conditions, it is possible to identify transient species such as ring-closed dihydroxytetrahydropyrimidines or open-chain enamides. cdnsciencepub.comcdnsciencepub.com

Mechanistic studies could also explore the role of different catalysts and reaction conditions on the regioselectivity and efficiency of the cyclization. For instance, understanding the mechanism of the recently developed copper-catalyzed oxidative [3 + 2 + 1] annulation of amidines, ketones, and a one-carbon source could provide insights for developing novel synthetic routes to the target compound. organic-chemistry.org The investigation of radical-mediated pathways, potentially initiated by visible light or other radical initiators, also presents a new frontier in understanding pyrimidine synthesis. organic-chemistry.org

| Mechanistic Aspect | Investigative Techniques | Potential Outcomes |

| Reaction Pathway and Intermediates | In-situ NMR spectroscopy, Mass spectrometry | Identification of transient species, validation of proposed mechanisms |

| Role of Catalysts | Kinetic studies, Isotope labeling | Optimization of reaction conditions, development of more efficient catalysts |

| Novel Reaction Mechanisms | Exploration of radical and photochemical pathways | Discovery of new synthetic methodologies |

Computational Design of Novel Derivatives with Predicted Reactivity and Interactions

Density Functional Theory (DFT) and other computational chemistry methods are becoming indispensable tools for the rational design of new molecules with desired properties. researchgate.netresearchgate.netyoutube.comnih.govacs.orgresearchgate.net In the context of this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential interactions with other molecules.

Future research will likely involve the use of DFT to calculate key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of the parent compound and its derivatives. nih.gov This information is crucial for predicting their potential as electronic materials in applications like OLEDs. mdpi.comresearchgate.net Furthermore, computational modeling can be used to predict the reactivity of different sites on the molecule, guiding the design of synthetic strategies for creating novel derivatives. researchgate.netacs.org

Molecular docking studies can be employed to predict the binding modes and affinities of this compound derivatives with biological targets, such as enzymes or receptors. This in silico screening can help to identify promising candidates for further experimental investigation in drug discovery. The prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties through computational models will also be crucial in the early stages of designing new therapeutic agents based on this scaffold.

| Computational Approach | Predicted Properties | Application |

| Density Functional Theory (DFT) | HOMO/LUMO energies, electronic structure, reactivity | Design of electronic materials, guidance for synthesis |

| Molecular Docking | Binding modes and affinities with biological targets | In silico screening for drug discovery |

| ADMET Prediction | Absorption, distribution, metabolism, excretion, toxicity | Early-stage assessment of drug-like properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4,6-diphenyl-2-pyrimidinyl)ethanone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4,6-diphenylpyrimidine-2-carbonitrile with acetylating agents (e.g., acetyl chloride) under anhydrous conditions. Optimization includes:

- Temperature control : Reactions are often conducted at 80–100°C in aprotic solvents (e.g., DMF or THF).

- Catalyst use : Lewis acids like AlCl₃ improve electrophilic substitution efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and acetyl group integration (e.g., acetyl protons at δ 2.6 ppm in CDCl₃) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ = 313.12) .

- X-ray crystallography : Resolves spatial arrangement of phenyl and pyrimidine rings, critical for structure-activity studies .

Q. What are the key structural features influencing the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The pyrimidine ring’s electron-deficient nature and acetyl group’s keto-enol tautomerism enable diverse reactivity:

- Suzuki-Miyaura coupling : The 2-pyrimidinyl position reacts with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .

- Nucleophilic substitution : The acetyl group participates in condensation with hydrazines or amines to form heterocyclic derivatives .

Advanced Research Questions

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation products form?

- Methodological Answer : Stability studies involve:

- pH-dependent assays : In 1M HCl (24h), the acetyl group hydrolyzes to carboxylic acid (confirmed via TLC and IR ~1700 cm⁻¹). In basic conditions (1M NaOH), ring-opening products dominate .

- Oxidative stress tests : H₂O₂/UV exposure generates quinone-like derivatives, detectable via HPLC-MS .

- Data Table :

| Condition | Degradation Pathway | Major Product |

|---|---|---|

| Acidic | Acetyl hydrolysis | 4,6-Diphenylpyrimidine-2-carboxylic acid |

| Basic | Pyrimidine ring cleavage | Benzophenone derivatives |

| Oxidative | C-H oxidation | Quinone adducts |

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with kinase crystal structures (PDB: 1ATP) to predict binding poses. The acetyl group forms hydrogen bonds with hinge regions .

- DFT calculations : Gaussian 09 at B3LYP/6-31G* level evaluates frontier orbitals (HOMO-LUMO gap ~4.1 eV), indicating redox activity relevant to enzyme inhibition .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?

- Methodological Answer : Address discrepancies via:

- Assay standardization : Use ATP concentration-matched kinase assays to minimize false positives .

- Solvent controls : DMSO concentrations >1% may artificially inflate IC₅₀ values; optimize to ≤0.5% .

- Meta-analysis : Cross-reference data from PubChem BioAssay (AID 1259401) and independent kinase profiling studies .

Q. What strategies enhance regioselectivity in derivatizing the pyrimidine ring without side reactions?

- Methodological Answer :

- Directing groups : Introduce transient protecting groups (e.g., Boc) at the 4-phenyl position to steer electrophiles to the 6-phenyl site .

- Microwave-assisted synthesis : Reduces reaction time (10–15 min vs. 6h) and improves selectivity in SNAr reactions .

Data Contradiction Analysis

Q. Why do NMR spectra of the compound vary between deuterated DMSO and CDCl₃?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.